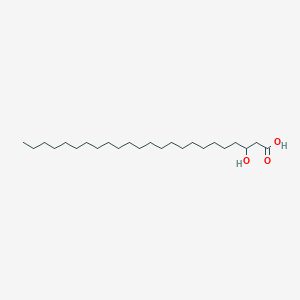
3-Hydroxytetracosanoic acid
Overview
Description
3-Hydroxytetracosanoic acid (3-HT) is a naturally occurring fatty acid found in a wide variety of plants, animals, and microorganisms. It has been used in scientific research for many years and is gaining increasing attention due to its potential for use in a variety of applications.
Scientific Research Applications
1. Biosynthesis and Metabolic Engineering
3-Hydroxytetracosanoic acid is closely related to 3-hydroxypropionic acid (3-HP), an important platform chemical with extensive applications in synthesizing novel polymer materials and derivatives. Significant research has been focused on establishing biotechnological routes for synthesizing 3-HP to replace chemical synthesis methods. This involves engineering microbes to produce 3-HP efficiently and sustainably (Jiang, Meng, & Xian, 2009), (Kumar, Ashok, & Park, 2013).
2. Industrial Production and Microbial Engineering
3-Hydroxytetracosanoic acid's relation, 3-HP, is used as a precursor for industrial production of various chemicals, like acrylic acid. Efforts in metabolic engineering, particularly in microbial pathways, have been crucial for optimizing the production process. This includes adapting microorganisms for high-yield 3-HP production using renewable carbon sources (Hanko, Minton, & Malys, 2017), (Chen, Bao, Kim, Siewers, & Nielsen, 2014).
3. Bio-Production and Synthetic Biology
Significant advancements have been made in the bio-production of 3-HP from glycerol, leveraging metabolic engineering and synthetic biology. These advancements are crucial for developing industrially relevant cell factories for sustainable 3-HP production, which indirectly relates to the applications of 3-Hydroxytetracosanoic acid (Jers, Kalantari, Garg, & Mijakovic, 2019), (Li, Wang, Ge, & Tian, 2016).
4. Environmental and Health Applications
3-Hydroxy fatty acids, including 3-Hydroxytetracosanoic acid, are considered as potential environmental markers of endotoxin. Their profiling using advanced techniques like HPLC-MS/MS helps in estimating the total amount of endotoxin in various samples, which has significant environmental and health implications (Uhlig et al., 2016).
properties
IUPAC Name |
3-hydroxytetracosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25)22-24(26)27/h23,25H,2-22H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDLWGAAEYKXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415595 | |
| Record name | Tetracosanoic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxytetracosanoic acid | |
CAS RN |
91297-89-1 | |
| Record name | 3-Hydroxytetracosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91297-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracosanoic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)










